molecular formula C17H20N4O4 B13491770 5-(4-Aminobutylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-(4-Aminobutylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13491770
M. Wt: 344.4 g/mol
InChI Key: FUZHCJFAGWCWCY-UHFFFAOYSA-N
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Description

5-[(4-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an isoindole core and a piperidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of a base such as DIEA (diisopropylethylamine) in DMSO (dimethyl sulfoxide) solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-[(4-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

5-[(4-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The compound’s unique structure allows it to fit into binding pockets of target proteins, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

5-(4-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H20N4O4/c18-7-1-2-8-19-10-3-4-11-12(9-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23/h3-4,9,13,19H,1-2,5-8,18H2,(H,20,22,23)

InChI Key

FUZHCJFAGWCWCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCN

Origin of Product

United States

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